

KBP Biosciences' Antibacterial Research: A Technical Overview of Zifanocycline (KBP-7072)

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Compound of Interest

Compound Name: **KBP-5493**

Cat. No.: **B608077**

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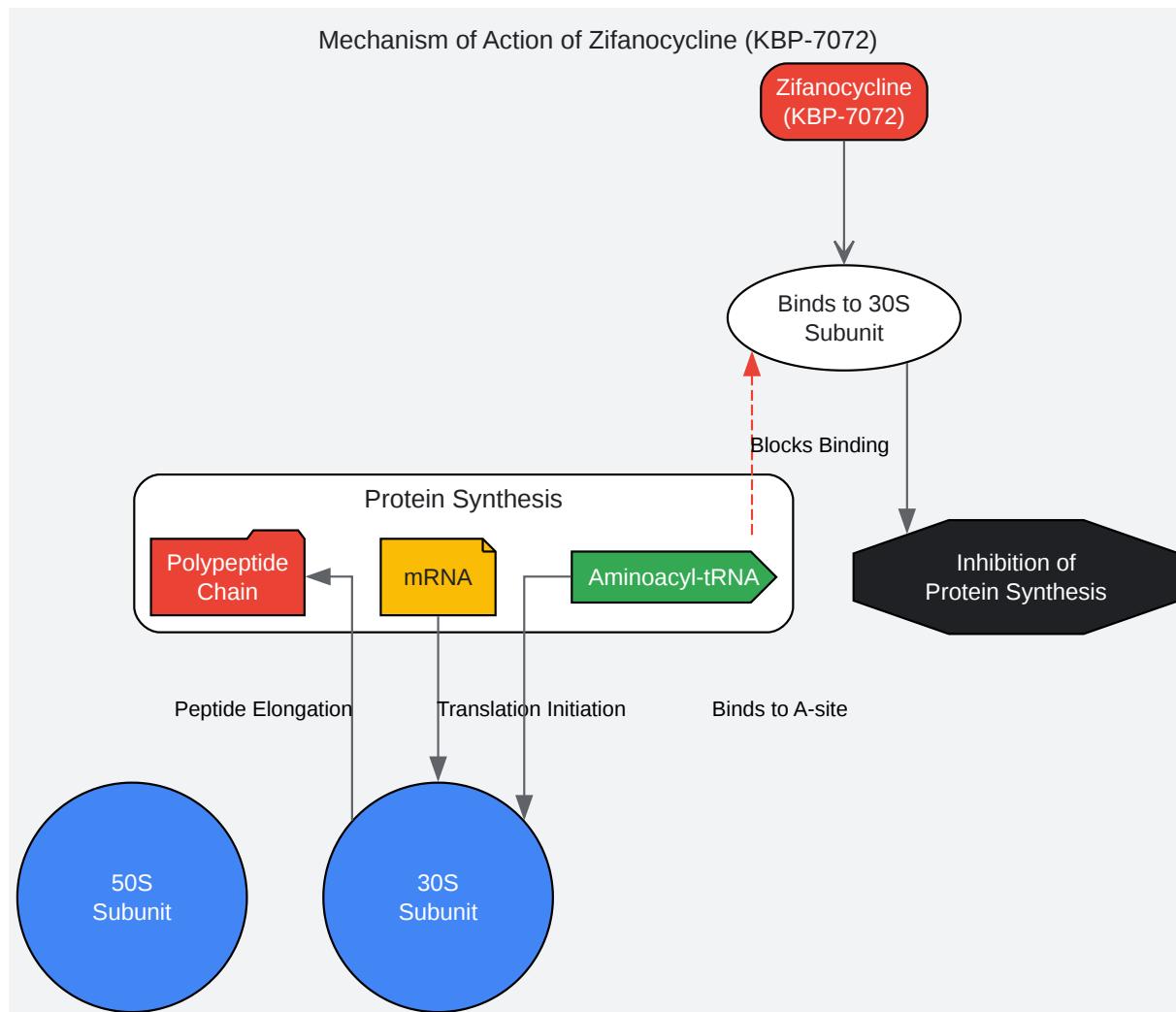
For Researchers, Scientists, and Drug Development Professionals

Introduction

KBP Biosciences is actively engaged in the development of novel anti-infective agents to address the growing threat of antimicrobial resistance. A cornerstone of their antibacterial research is the clinical-stage compound Zifanocycline (KBP-7072), a third-generation aminomethylcycline. This technical guide provides a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of KBP-7072, based on currently available preclinical and clinical data. Zifanocycline is being developed in both intravenous and oral formulations for a variety of indications, including acute bacterial skin and skin structure infections (ABSSSI), community-acquired bacterial pneumonia (CABP), and complicated intra-abdominal infections (cIAI).^{[1][2][3][4]} The U.S. Food and Drug Administration (FDA) has granted it Qualified Infectious Disease Product (QIDP) and Fast Track designations. ^[5]

Core Mechanism of Action

Zifanocycline exerts its antibacterial effect by inhibiting protein synthesis in bacteria.^[1] As a member of the aminomethylcycline class, a derivative of tetracyclines, it binds to the 30S ribosomal subunit.^{[3][6]} This action prevents the binding of aminoacyl-tRNA to the ribosomal A-site, thereby disrupting the elongation of the polypeptide chain and halting protein production. A key advantage of Zifanocycline is its ability to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.^{[3][7][8][9]}



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Mechanism of Action of Zifanocycline (KBP-7072).

In Vitro Activity

Zifanocycline has demonstrated a broad spectrum of potent in vitro activity against a wide range of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.^[1]

Activity against *Acinetobacter baumannii*

Studies have highlighted Zifanocycline's significant efficacy against *Acinetobacter baumannii*, a pathogen listed as a critical priority by the World Health Organization.[\[5\]](#) It has shown potent activity against geographically diverse strains, including those resistant to carbapenems, colistin, and tetracyclines.[\[10\]](#)

Organism (n)	MIC50 (mg/L)	MIC90 (mg/L)	Comparator MIC90 (mg/L)	Reference
<i>A. baumannii</i> (531)	0.25	1	Colistin: 1	[9] [10]
<i>A. baumannii</i> (536, China)	0.5	1	Tigecycline: 2, Omadacycline: 4	[2]
Colistin- Resistant <i>A.</i> <i>baumannii</i> (38)	0.5	1	Colistin: >8	[9] [10]

Broad-Spectrum Activity (SENTRY Surveillance Program)

Data from the SENTRY Antimicrobial Surveillance Program further underscores Zifanocycline's broad-spectrum activity against a variety of clinical isolates.[\[4\]](#)

Organism	MIC50 (mg/L)	MIC90 (mg/L)	Reference
Staphylococcus aureus (Total)	0.06	0.12	[4]
Methicillin-Resistant S. aureus (MRSA)	0.06	0.12	[4]
Enterococcus faecalis	0.03	0.06	[4]
Vancomycin-Resistant Enterococcus faecium	0.03	0.06	[4]
Streptococcus pneumoniae	≤0.015	0.03	[4]

Pharmacokinetics

Pharmacokinetic (PK) properties of Zifanacycline have been characterized in multiple animal species and in Phase 1 human clinical trials.

Nonclinical Pharmacokinetics

Species	Oral Bioavailability	Tmax (h)	Half-life (t _{1/2}) (h)	Plasma Protein Binding (%)	Reference
Mouse	12% - 32%	0.5 - 4	~6 - 11	77.5	[1]
Rat	12% - 32%	0.5 - 4	~6 - 11	69.8	[1]
Dog	12% - 32%	0.5 - 4	~6 - 11	64.5	[1]
Monkey	-	-	-	69.3	[1]
Human	-	-	25 - 46 (in human trials)	69.2	[1] [11]

Note: Administration with food resulted in marked reductions in Cmax and AUC in animal models.[\[1\]](#)

Human Phase 1 Clinical Trial Data (Single Ascending Dose)

A Phase 1 study in healthy volunteers under fasting conditions provided the following PK data.
[12]

Oral Dose	Mean Cmax (ng/mL)	Mean AUC (h·ng/mL)	Median Tmax (h)	Reference
30 mg	206.3	3192	2	[12]
100 mg	-	-	2	[12]
300 mg	1094	20207	2	[12]

Note: The study showed a linear dose response for pharmacokinetic parameters.[12]

In Vivo Efficacy and Pharmacodynamics

Zifanocycline has demonstrated potent dose-dependent activity in neutropenic murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[11]

Murine Pneumonia Model (*S. aureus* & *S. pneumoniae*)

In a neutropenic murine pneumonia model, Zifanocycline achieved significant bacterial reduction.[11]

- Activity: Demonstrated potent in vivo activity, resulting in a 3- to 5-log₁₀ kill in CFU burden compared to the start of therapy.[11]
- PK/PD Target for Stasis:
 - *S. aureus*: fAUC/MIC of 1.13
 - *S. pneumoniae*: fAUC/MIC of 1.41

Murine Thigh Infection Model (A. baumannii)

Against A. baumannii in a neutropenic murine thigh infection model, the following fAUC/MIC ratios were associated with different levels of bacterial killing.[\[13\]](#)

Effect	Mean fAUC/MIC Ratio	Projected Average Daily Dose (mg/kg)	Reference
Static	6.91	6.92	[13]
1-log10 kill	9.10	9.63	[13]
2-log10 kill	12.60	13.22	[13]

Experimental Protocols

Antimicrobial Susceptibility Testing

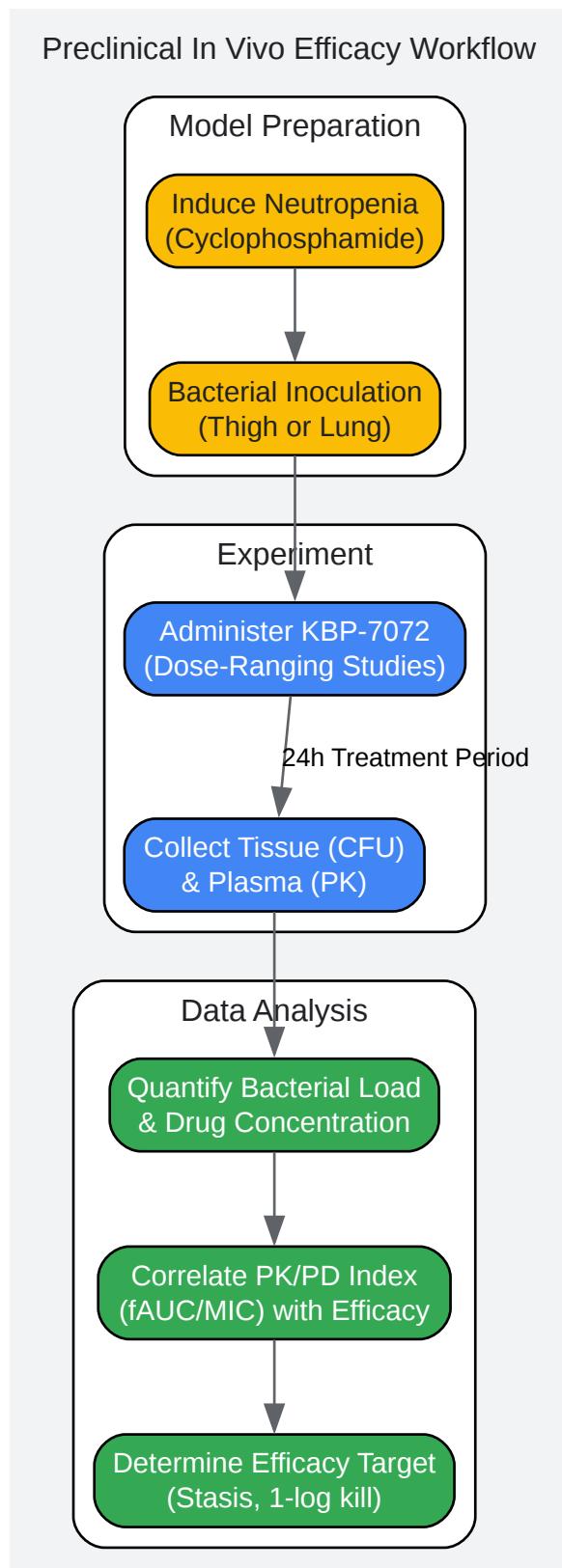
The in vitro activity of Zifanocycline is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.[\[9\]](#)[\[14\]](#)

- Preparation: Zifanocycline and comparator agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth.
- Inoculation: Microtiter plates are inoculated with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
- Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Murine Infection Models (Thigh and Pneumonia)

- Immunosuppression: Mice (e.g., specific-pathogen-free, female ICR/Swiss) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection:

- Thigh Model: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., ~10⁶-7 CFU/mouse).[13]
- Pneumonia Model: Mice are infected via intranasal inoculation with a bacterial suspension while under anesthesia.[11]
- Treatment: Zifanocycline therapy is initiated (e.g., 2 hours post-infection) and administered subcutaneously or orally at various dosing regimens over a 24-hour period.
- Quantification: At the end of the treatment period, mice are euthanized, and target tissues (thighs or lungs) are harvested, homogenized, and serially diluted for bacterial enumeration (CFU counting).
- PK/PD Analysis: Plasma samples are collected at multiple time points to determine drug concentrations. Efficacy is correlated with PK/PD indices (e.g., fAUC/MIC, fC_{max}/MIC, %fT>MIC) using nonlinear regression analysis (e.g., sigmoid Emax model).



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Preclinical In Vivo Efficacy Workflow.

Conclusion

Zifanocycline (KBP-7072) is a promising, broad-spectrum, third-generation aminomethylcycline antibiotic with potent activity against a wide array of clinically important pathogens, including difficult-to-treat MDR strains like *A. baumannii* and MRSA.^{[1][4][10]} Its ability to overcome common tetracycline resistance mechanisms, coupled with favorable pharmacokinetics suitable for both intravenous and oral administration, positions it as a significant candidate in the fight against antimicrobial resistance.^{[1][3][9]} The robust preclinical data, supported by completed Phase 1 studies, provide a strong foundation for its ongoing clinical development.^{[2][9]}

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